molecular formula C15H20N2O B1464179 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one CAS No. 1203798-25-7

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B1464179
CAS RN: 1203798-25-7
M. Wt: 244.33 g/mol
InChI Key: OZTHTGCWHXURCN-UHFFFAOYSA-N
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Description

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one, also known as 7B-DAD, is an organic compound that has been the subject of recent scientific research. This compound is a bicyclic, heterocyclic compound that is composed of a benzyl group and a diazaspiro ring system. The compound has been studied for its potential applications in the fields of synthetic organic chemistry, drug design, and biochemistry.

Scientific Research Applications

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in the fields of synthetic organic chemistry, drug design, and biochemistry. In synthetic organic chemistry, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has been used as a starting material for the synthesis of various heterocyclic compounds. In drug design, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential as a novel drug scaffold. In biochemistry, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential as an enzyme inhibitor and as a modulator of protein-protein interactions.

Mechanism Of Action

The mechanism of action of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is not yet fully understood. However, it is believed that 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one binds to enzymes and proteins through hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition of enzyme activity and the modulation of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one are not yet fully understood. However, it is believed that 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has the potential to inhibit the activity of certain enzymes and modulate the activity of certain proteins. In addition, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one has been shown to have anti-inflammatory and analgesic properties in animal models.

Advantages And Limitations For Lab Experiments

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is a useful compound for laboratory experiments due to its relative ease of synthesis and its potential applications in the fields of synthetic organic chemistry, drug design, and biochemistry. However, 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one is also limited by its low solubility in water, which can make it difficult to handle in laboratory experiments.

Future Directions

There are a number of potential future directions for research on 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one. These include further studies on the synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one, further studies on the mechanism of action of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one, further studies on the biochemical and physiological effects of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one, further studies on the potential applications of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one in drug design, and further studies on the potential applications of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one in biochemistry. Additionally, further studies on the advantages and limitations of 7-Benzyl-2,7-diazaspiro[4.5]decan-6-one for laboratory experiments are also needed.

properties

IUPAC Name

7-benzyl-2,7-diazaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-15(8-9-16-12-15)7-4-10-17(14)11-13-5-2-1-3-6-13/h1-3,5-6,16H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHTGCWHXURCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)C(=O)N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245049
Record name 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-2,7-diazaspiro[4.5]decan-6-one

CAS RN

1203798-25-7
Record name 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203798-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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